Ethanesulfonic acid, 2-(propylamino)-
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Overview
Description
Ethanesulfonic acid, 2-(propylamino)- is an organic compound with the molecular formula C5H13NO3S. It contains a sulfonic acid group, which is known for its strong acidic properties. This compound is part of the broader class of organosulfonic acids, which are characterized by the presence of the sulfonic acid group (RSO3H) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethanesulfonic acid involves the reaction of ethyl iodide with crystallized ammonium sulfite under reflux conditions. The reaction mixture is then treated with lead oxide and hydrogen sulfide to yield the lead salt of ethanesulfonic acid, which is subsequently converted to the free acid form .
Another method involves the reaction of bis(2-hydroxyethyl)disulfide with hydrogen peroxide in the presence of a catalyst. This reaction is carried out under controlled temperature conditions to produce ethanesulfonic acid with high yield .
Industrial Production Methods
Industrial production of ethanesulfonic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-(propylamino)- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfonate salts, and substituted ethanesulfonic acid derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Ethanesulfonic acid, 2-(propylamino)- has several scientific research applications:
Chemistry: It is used as a catalyst in alkylation and polymerization reactions.
Biology: The compound is employed in the preparation of buffer solutions for biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and as a component in drug formulations.
Industry: The compound is utilized in the electrolytic reduction of perrhenate solutions and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-(propylamino)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
MES (2-(N-morpholino)ethanesulfonic acid): A buffering agent used in biological and biochemical applications.
MOPS (3-(N-morpholino)propanesulfonic acid): Another buffering agent with similar properties but a different molecular structure .
Uniqueness
Ethanesulfonic acid, 2-(propylamino)- is unique due to its specific combination of the sulfonic acid group and the propylamino substituent. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in chemistry, biology, and industry .
Properties
CAS No. |
27919-10-4 |
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Molecular Formula |
C5H13NO3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(propylamino)ethanesulfonic acid |
InChI |
InChI=1S/C5H13NO3S/c1-2-3-6-4-5-10(7,8)9/h6H,2-5H2,1H3,(H,7,8,9) |
InChI Key |
OGNAKBARWHFHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCS(=O)(=O)O |
Origin of Product |
United States |
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